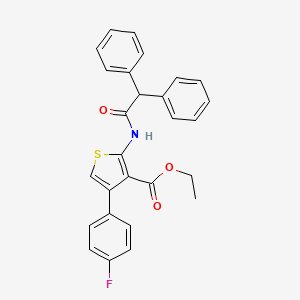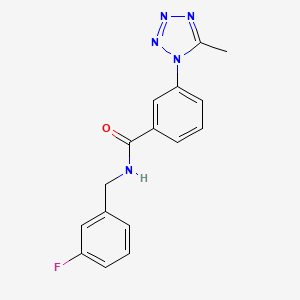![molecular formula C17H20N6O3 B12156310 N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B12156310.png)
N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide, also known by its chemical formula C₁₈H₁₉N₅O₃, is a complex organic compound. Let’s break down its structure:
- The core consists of a piperazine ring (a six-membered heterocycle containing two nitrogen atoms).
- Attached to the piperazine ring, we find a pyrimidine group (a six-membered heterocycle containing two nitrogen atoms and four carbon atoms).
- The carboxamide functional group (CONH₂) is also present, providing a connection to the rest of the molecule.
- The 4-hydroxyphenyl group adds further complexity, contributing to its biological activity.
Preparation Methods
Synthetic Routes: One synthetic route involves a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate, leading to the formation of the compound . Further steps convert it to the carboxylic acid intermediate.
Industrial Production: While specific industrial methods may vary, large-scale production likely involves efficient synthetic routes, purification, and optimization for yield.
Chemical Reactions Analysis
Reactivity:
Oxidation: The phenolic hydroxyl group can undergo oxidation reactions.
Substitution: The piperazine ring may participate in nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group (C=O) is possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Substitution: Alkyl halides or acyl chlorides.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products: The specific products depend on reaction conditions and substituents. For example, reduction of the carbonyl group yields the corresponding alcohol.
Scientific Research Applications
This compound finds applications across various fields:
Medicine: Investigated as a potential drug candidate due to its structural features.
Chemistry: Used in synthetic methodologies and as a building block.
Biology: Studied for interactions with biological targets.
Mechanism of Action
The compound likely exerts its effects through interactions with specific molecular targets. Further research is needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related piperazine derivatives. Its unique combination of functional groups sets it apart.
Properties
Molecular Formula |
C17H20N6O3 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C17H20N6O3/c24-14-4-2-13(3-5-14)21-15(25)12-20-17(26)23-10-8-22(9-11-23)16-18-6-1-7-19-16/h1-7,24H,8-12H2,(H,20,26)(H,21,25) |
InChI Key |
JDESSFCVQOSPPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Butoxyphenyl)-5-[4-(octyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12156227.png)
![6'-butyl-10'-methyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B12156228.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12156231.png)

![2-Methyl-4-(phenylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12156249.png)

![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B12156270.png)
![2-(4-Butoxyphenyl)-5-[3-methoxy-4-(pentyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12156282.png)
![2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B12156287.png)
![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide](/img/structure/B12156294.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B12156298.png)
![4-phenyl-N-[3-(pyridin-4-ylcarbamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B12156299.png)

![N-{3-[(2-chlorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B12156311.png)
